6-Chloroquinolin-3-ol

概要

説明

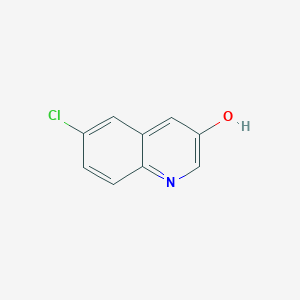

6-Chloroquinolin-3-ol is a heterocyclic compound belonging to the quinoline family. It is characterized by a chlorine atom at the 6th position and a hydroxyl group at the 3rd position on the quinoline ring. This compound is known for its significant biological activities and is used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the reaction of quinolin-3-ol with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is also explored to minimize environmental impact .

化学反応の分析

Types of Reactions

6-Chloroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 6-chloroquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

Oxidation: 6-Chloroquinolin-3-one

Reduction: 6-Chloroquinoline

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Synthesis Intermediate : 6-Chloroquinolin-3-ol is utilized as an intermediate in synthesizing various quinoline derivatives, which are crucial for developing new materials and compounds with enhanced properties .

Biology

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it valuable in biological research aimed at developing new antibiotics. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi .

- Antiviral Properties : Research indicates that derivatives of this compound may possess antiviral activities, contributing to the fight against viral infections .

Medicine

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism involves inhibiting topoisomerases, enzymes critical for DNA replication .

- Antimalarial Activity : Similar to chloroquine, this compound may inhibit heme polymerase in Plasmodium species, leading to toxic heme accumulation and disrupting malaria parasite growth .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF7). The results indicated a dose-dependent increase in apoptosis markers:

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

These findings highlight the compound's potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

In another study, synthesized derivatives of this compound were screened for antibacterial activity against various pathogens such as E. coli and B. subtilis. The results demonstrated significant inhibition zones compared to standard antibiotics:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| B. subtilis | 25 |

This underscores its application in developing new antimicrobial agents .

作用機序

The mechanism of action of 6-Chloroquinolin-3-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial DNA by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death . In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Similar Compounds

Quinolin-3-ol: Lacks the chlorine atom at the 6th position.

6-Methylquinolin-3-ol: Has a methyl group instead of a chlorine atom at the 6th position.

6-Bromoquinolin-3-ol: Contains a bromine atom at the 6th position instead of chlorine.

Uniqueness

6-Chloroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and contributes to its antimicrobial and anticancer activities .

生物活性

6-Chloroquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula CHClNO and is classified as a quinoline derivative. Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes critical for cellular processes:

- Topoisomerase Inhibition : The compound inhibits topoisomerases, enzymes essential for DNA replication and cell division, leading to disruptions in cellular processes and potential cell death.

- Antimicrobial Activity : It exhibits antimicrobial properties, making it a candidate for treating infections caused by various pathogens .

- Anticancer Potential : Research indicates that this compound may have anticancer effects through mechanisms involving apoptosis induction in cancer cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 |

| Escherichia coli | 18 | 22 |

| Candida albicans | 15 | 20 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its effectiveness in inducing cancer cell death.

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Research Findings

Recent studies have highlighted the broad-spectrum biological activities of quinoline derivatives, including:

- Antimalarial Properties : Modifications of quinoline structures have shown enhanced antimalarial effects, with some derivatives outperforming traditional treatments like chloroquine .

- Antioxidative Effects : Compounds similar to this compound exhibit antioxidative properties that may protect cells from oxidative damage, which is implicated in various diseases .

- Synthetic Approaches : Various synthetic methods have been developed to create derivatives of quinoline compounds that enhance their biological activities, indicating ongoing research into optimizing their therapeutic potential .

特性

IUPAC Name |

6-chloroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWZESBCDHKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734836 | |

| Record name | 6-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860232-96-8 | |

| Record name | 6-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。